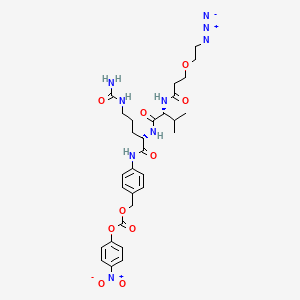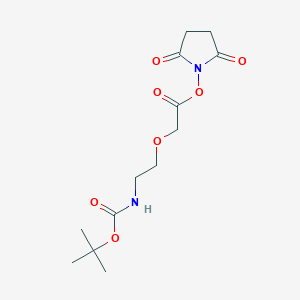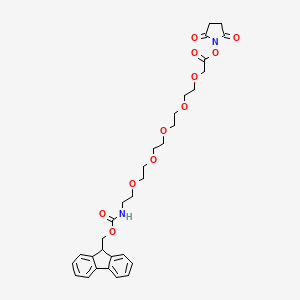
t-Boc-N-Amido-PEG4-CH2CO2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-Amido-PEG4-CH2CO2-NHS ester: is a versatile chemical compound widely used in scientific research and industrial applications. It is a PEGylated linker featuring a t-Boc-protected amine group and a terminal carboxylic acid, which can be activated to form NHS ester. This compound is known for its hydrophilic properties, which enhance solubility in aqueous media.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-CH2CO2-NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor to introduce the polyethylene glycol (PEG) spacer.
Protection: The amine group is protected using the t-Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Activation: The carboxylic acid group is activated using reagents like N-hydroxysuccinimide (NHS) to form the NHS ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. Advanced purification techniques, such as chromatography, are employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: t-Boc-N-Amido-PEG4-CH2CO2-NHS ester undergoes several types of reactions, including:
Amide Coupling: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the free amine.
Common Reagents and Conditions:
Amide Coupling: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed:
Amide Bond Formation: The primary product is a stable amide linkage between the NHS ester and the amine-bearing molecule.
Deprotection Product: The free amine group after deprotection can be used for further conjugation reactions.
Chemistry and Biology:
Conjugation Reagent: It is widely used as a conjugation reagent to link biomolecules, such as proteins and oligonucleotides.
Drug Delivery: The hydrophilic PEG spacer improves the solubility and bioavailability of drugs.
Medicine:
Protein Labeling: Used for labeling proteins in biochemical assays and diagnostic applications.
Therapeutic Conjugates: Facilitates the creation of therapeutic conjugates for targeted drug delivery.
Industry:
Biopolymer Modification: Used to modify biopolymers for various industrial applications.
Crosslinking Agent: Functions as a crosslinking agent in polymer chemistry.
Mecanismo De Acción
The compound exerts its effects through the formation of stable amide bonds between the NHS ester and amine-bearing molecules. The molecular targets include primary amines on proteins, peptides, and other biomolecules. The pathways involved are primarily biochemical reactions that lead to the formation of amide bonds and subsequent biological interactions.
Comparación Con Compuestos Similares
t-Boc-N-Amido-PEG2-CH2CO2-NHS ester: A shorter PEG spacer version with similar applications.
NHS-PEG4-Maleimide: Another PEGylated linker used for conjugation, but with a maleimide group instead of a carboxylic acid.
Uniqueness: t-Boc-N-Amido-PEG4-CH2CO2-NHS ester is unique due to its combination of a t-Boc-protected amine and a terminal carboxylic acid, which allows for versatile conjugation and deprotection strategies.
This compound's versatility and utility make it an essential tool in various scientific and industrial fields. Its ability to form stable amide bonds and improve solubility makes it invaluable for research and development.
Would you like to know more about any specific aspect of this compound?
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O10/c1-19(2,3)30-18(25)20-6-7-26-8-9-27-10-11-28-12-13-29-14-17(24)31-21-15(22)4-5-16(21)23/h4-14H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRBYZYPWGSMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114130.png)
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114136.png)
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114140.png)

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)









